molecular formula C17H25NO5 B13441471 6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester

6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester

Cat. No.: B13441471
M. Wt: 323.4 g/mol
InChI Key: AEIFASBIWZWBIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester involves the reaction between 3,4-dimethoxyphenethylamine and a hexanoic acid derivative under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows it to interact uniquely with adrenergic receptors and other molecular targets. This unique interaction profile makes it a valuable compound for research in neurology and related fields .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 6-[2-(3,4-dimethoxyphenyl)ethylamino]-6-oxohexanoate

InChI

InChI=1S/C17H25NO5/c1-21-14-9-8-13(12-15(14)22-2)10-11-18-16(19)6-4-5-7-17(20)23-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,19)

InChI Key

AEIFASBIWZWBIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)OC)OC

Origin of Product

United States

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